![molecular formula C7H6FN3 B3046370 6-Fluoroimidazo[1,2-a]pyridin-3-amine CAS No. 1235993-31-3](/img/structure/B3046370.png)
6-Fluoroimidazo[1,2-a]pyridin-3-amine
Overview
Description
6-Fluoroimidazo[1,2-a]pyridin-3-amine is a chemical compound with the molecular formula C7H6FN3 . It has a molecular weight of 151.14 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 6-Fluoroimidazo[1,2-a]pyridin-3-amine, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis
The InChI code for 6-Fluoroimidazo[1,2-a]pyridin-3-amine is 1S/C7H6FN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2 . The compound’s structure includes a fused nitrogen-bridged heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
6-Fluoroimidazo[1,2-a]pyridin-3-amine is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Characterization
This compound can be synthesized and its structure can be characterized using 1H NMR, 13C NMR, and HRMS spectra analyses .
Anticancer Agent via PI3Kα Inhibition
One of the significant applications of “6-Fluoroimidazo[1,2-a]pyridin-3-amine” is in the field of cancer research. It has been used in the design and synthesis of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives . These derivatives have shown submicromolar inhibitory activity against various tumor cell lines . For example, compound 13k, a derivative of “6-Fluoroimidazo[1,2-a]pyridin-3-amine”, has shown potent inhibitory activity with IC50 values ranging from 0.09 μΜ to 0.43 μΜ against all the tested cell lines . Moreover, compound 13k induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα with an IC50 value of 1.94 nM . This suggests that compound 13k might serve as a lead compound for the development of PI3Kα inhibitors .
Role in PI3K Signalling Pathway
The phosphatidylinositol 3-kinase (PI3K) signalling pathway plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism . Abnormal activation of the PI3K-AKT pathway is often associated with tumorigenesis, progression, and poor prognosis . Therefore, PI3K inhibitors, such as “6-Fluoroimidazo[1,2-a]pyridin-3-amine” and its derivatives, have attracted significant interest for the treatment of cancer .
Mechanism of Action
Target of Action
It’s suggested that it might have a role in inhibiting the phosphatidylinositol 3-kinase (pi3k) signaling pathway , which is often associated with tumorigenesis, progression, and poor prognosis .
Mode of Action
It’s suggested that it might act by inhibiting the pi3k signaling pathway . This could potentially lead to the suppression of tumor growth and progression .
Biochemical Pathways
The PI3K signaling pathway, which is potentially affected by 6-Fluoroimidazo[1,2-a]pyridin-3-amine, plays a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The inhibition of this pathway could potentially disrupt these processes, leading to the suppression of tumor growth and progression .
Pharmacokinetics
It’s suggested that it has high gi absorption and is bbb permeant . These properties could potentially impact its bioavailability and distribution within the body .
Result of Action
Given its potential role in inhibiting the pi3k signaling pathway , it could potentially lead to the suppression of tumor growth and progression .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . Therefore, recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates have been summarized . This will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKKYQIWVODMIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285747 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroimidazo[1,2-a]pyridin-3-amine | |
CAS RN |
1235993-31-3 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235993-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701285747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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